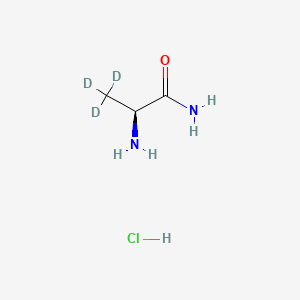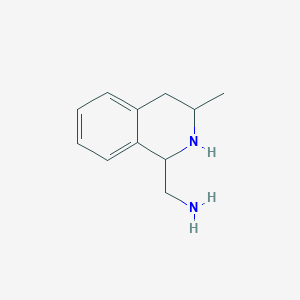
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two carboxamide groups, each linked to a 2-hydroxy-1,2-diphenylethyl moiety. The presence of multiple functional groups makes it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2-hydroxy-1,2-diphenylethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzophenone derivatives, while reduction of the carboxamide groups may produce primary amines .
Applications De Recherche Scientifique
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its carboxamide and hydroxyl groups, forming stable coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- 2,6-bis(2-benzimidazolyl)pyridine
- 2,6-bis(pyridine-2-carboxamido)pyridine
Uniqueness
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl and carboxamide groups allows for versatile chemical reactivity and the formation of stable coordination complexes. This makes it particularly valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C35H31N3O4 |
|---|---|
Poids moléculaire |
557.6 g/mol |
Nom IUPAC |
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C35H31N3O4/c39-32(26-18-9-3-10-19-26)30(24-14-5-1-6-15-24)37-34(41)28-22-13-23-29(36-28)35(42)38-31(25-16-7-2-8-17-25)33(40)27-20-11-4-12-21-27/h1-23,30-33,39-40H,(H,37,41)(H,38,42) |
Clé InChI |
UCXZYZIJIGAQHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)NC(C4=CC=CC=C4)C(C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)
![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)



![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)


